Speciociliatine

説明

Natural Occurrence and Botanical Origin Research

Presence in Mitragyna speciosa (Kratom)

Speciociliatine is a naturally occurring alkaloid predominantly found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. masterbotanical.comkratomcountry.com This plant, native to Southeast Asia, contains more than 40 different alkaloids, with this compound being a notable constituent. masterbotanical.comnih.gov While it is often considered a minor alkaloid compared to the most abundant compound, mitragynine (B136389), its concentration is not insignificant. nih.gov

Identification in other plant genera (e.g., Derris, Justicia)

While this compound is well-documented in Mitragyna speciosa, its presence in other plant genera is not widely established in scientific literature. Current research primarily associates this compound with the kratom plant. kratomcountry.com Genera such as Derris and Justicia are known to produce a variety of other chemical compounds, including lignans (B1203133) and isoflavonoids, but there is no significant evidence to date confirming the natural occurrence of this compound in these plants. scielo.br

This compound as a Diastereomer in the Mitragyna Alkaloid Family

From a chemical standpoint, this compound is a diastereomer of mitragynine. nih.govnih.gov This means that while this compound and mitragynine share the same molecular formula and core tetracyclic indole (B1671886) alkaloid structure, they differ in the three-dimensional arrangement of their atoms at specific stereocenters. frontiersin.orgrealbotanicals.com

The Mitragyna alkaloid family includes several of these stereoisomers, such as speciogynine (B3026189) and mitraciliatine. frontiersin.orgwpmucdn.comacs.org The distinct stereochemistry of each compound, particularly at key positions like C-3 and C-20, is crucial as it influences their biological activities and how they interact with receptors in the body. frontiersin.orgnih.gov The subtle difference in spatial configuration between this compound and mitragynine is a key factor in their differing pharmacological profiles. realbotanicals.com This structural relationship is a central focus of research aiming to understand the structure-activity relationships within this class of alkaloids. frontiersin.org

The following table summarizes the relationship between mitragynine and its primary diastereomers found in Mitragyna speciosa.

| Alkaloid Name | Relationship to Mitragynine | Key Structural Feature |

| This compound | Diastereomer | Different 3D orientation of atoms. realbotanicals.com |

| Speciogynine | Diastereomer | C-20 epimer of mitragynine. nih.gov |

| Mitraciliatine | Diastereomer | Stereoisomer of mitragynine. frontiersin.org |

Research Significance in Central Nervous System Modulation

This compound has emerged as a compound of interest for its effects on the central nervous system (CNS). ktropix.com Research indicates that it acts as a ligand for opioid receptors. wikipedia.org Specifically, studies have identified this compound as a partial agonist at the μ-opioid receptor. nih.govnih.gov Notably, some research suggests it possesses a binding affinity for this receptor that is three times higher than that of mitragynine. masterbotanical.comnih.gov

Unlike some other alkaloids, this compound does not appear to recruit the β-arrestin-2 pathway, a signaling cascade associated with certain adverse effects of classical opioids. nih.gov The interaction of this compound with CNS receptors is complex, with some studies showing it acts as a partial agonist while others suggest it may have weak antagonist effects at certain opioid receptors. frontiersin.orgrealbotanicals.com This modulation of the opioid system without engaging the full spectrum of downstream signaling pathways highlights its significance for ongoing pharmacological research. ktropix.com

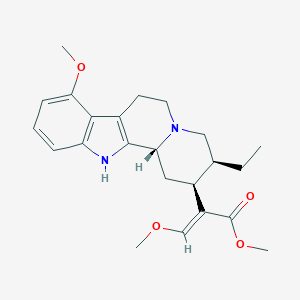

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-MYLQJJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574160 | |

| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14382-79-7 | |

| Record name | Speciociliatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14382-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Speciociliatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECIOCILIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Speciociliatine

Receptor Interaction Studies

Research into speciociliatine has primarily focused on its activity at opioid receptors, revealing a complex and sometimes debated interaction profile.

The human mu-opioid receptor (hMOR) is a principal target for many opioid compounds. This compound's interaction with this receptor has been characterized through various in vitro studies.

This compound has demonstrated a notable binding affinity for the mu-opioid receptor. Multiple studies have reported its binding affinity (Kᵢ), which is a measure of how tightly a ligand binds to a receptor. One report indicated a Kᵢ value of 54.5 ± 4.4 nM, suggesting a binding affinity that is approximately three times higher than that of mitragynine (B136389). nih.gov Another study reported a Kᵢ value of 116 ± 36 nM for this compound at the MOR. frontiersin.org The difference in stereochemical configuration between this compound (R configuration at position 3) and mitragynine (S configuration at position 3) is thought to contribute to this higher affinity, potentially allowing this compound a larger space to bind and interact with the active sites of the opioid receptor. frontiersin.org

Table 1: Binding Affinity of this compound at the Human Mu-Opioid Receptor (hMOR) This table is interactive. You can sort and filter the data.

| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Source |

| This compound | hMOR | 54.5 ± 4.4 | nih.gov |

| This compound | hMOR | 116 ± 36 | frontiersin.org |

| Mitragynine | hMOR | ~161 (implied 3-fold lower than this compound) | nih.govfrontiersin.org |

| Mitragynine | hMOR | 198 ± 30 | frontiersin.org |

The functional activity of this compound at the hMOR has been a subject of conflicting reports. Several studies characterize it as a partial agonist at the mu-opioid receptor. nih.govresearchgate.net For instance, research using electrically stimulated guinea-pig ileum, a classic assay for opioid activity, showed that this compound could produce a maximum inhibition of twitch contraction similar to morphine, indicative of agonist activity. researchgate.net However, in this specific assay, its potency was found to be 13 times weaker than that of mitragynine. nih.gov

Conversely, other investigations have found that this compound has no significant agonist activity at human opioid receptors and instead acts as a weak antagonist. frontiersin.orgnih.gov In some studies conducted on HEK cell lines expressing the human opioid receptor, this compound was identified as a weak antagonist at the MOR. nih.gov

A key area of modern pharmacology is the concept of functional selectivity or biased agonism, where a ligand can activate one signaling pathway over another at the same receptor. For the mu-opioid receptor, G-protein signaling is associated with analgesic effects, while the recruitment of the β-arrestin-2 pathway is linked to side effects like respiratory depression. wikipedia.orgnih.gov

Research has shown that this compound is a G-protein-biased agonist of the mu-opioid receptor. nih.gov Specifically, it has been reported that this compound does not recruit the β-arrestin-2 pathway following receptor activation. nih.govnih.gov This characteristic suggests that it may modulate the mu-opioid receptor in a manner distinct from traditional opioids.

The conflicting reports on whether this compound acts as an agonist or an antagonist at the hMOR are likely attributable to the different in vitro functional assays used in the studies. frontiersin.orgresearchgate.net For example, studies reporting weak or no agonist activity often utilized bioluminescence resonance energy transfer (BRET) assays to measure G-protein activation or β-arrestin recruitment. researchgate.netnih.govresearchgate.net In contrast, studies that identified this compound as an agonist have used other methods, such as homogeneous time-resolved fluorescence (HTRF) assays or traditional guinea pig ileum tissue assays. researchgate.netnih.gov This highlights how the choice of experimental model and assay technology can lead to different interpretations of a compound's functional activity at a given receptor. frontiersin.orgresearchgate.net

In addition to its effects at the mu-opioid receptor, this compound also interacts with the kappa-opioid receptor (KOR). Studies have shown that it possesses a higher binding affinity for the KOR compared to mitragynine. One study reported a Kᵢ value of 54.5 ± 4.4 nM for this compound at the KOR, while mitragynine's was 161 ± 10 nM. frontiersin.org Functionally, some research has classified this compound as a competitive antagonist at the kappa-opioid receptor. nih.gov Other reports indicate that while it binds to the KOR, it shows no measurable agonist activity in certain assays. nih.gov

Table 2: Binding Affinity of this compound at the Kappa-Opioid Receptor (KOR) This table is interactive. You can sort and filter the data.

| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Source |

| This compound | KOR | 54.5 ± 4.4 | frontiersin.org |

| Mitragynine | KOR | 161 ± 10 | frontiersin.org |

Delta-Opioid Receptor (DOR) Interaction

The interaction of this compound with the delta-opioid receptor (DOR) presents a complex picture based on current research. Some functional assays using a bioluminescence resonance energy transfer (BRET) G protein activation method indicated that this compound, along with several other kratom alkaloids, does not show appreciable activity at human delta-opioid receptors (hDORs). researchgate.net In these particular assays, it was characterized as a low-potency competitive antagonist at the mu-opioid receptor (MOR) and showed no significant agonist or antagonist effects at the kappa-opioid receptor (KOR). researchgate.netnih.gov

However, other research into the effects of kratom alkaloids on alcohol consumption suggests a potential role for the DOR. Studies have shown that the ability of some kratom alkaloids to decrease alcohol intake in mice is at least partially dependent on the delta-opioid receptor. researchgate.netfrontiersin.orgnih.gov For instance, the modulation of alcohol consumption by 7-hydroxymitragynine (B600473) was found to be due to its activity at the δOR. frontiersin.orgnih.gov While this compound's direct role in this specific DOR-mediated effect on alcohol intake is still under investigation, it was found to reduce alcohol consumption in both wild-type and δOR knockout mice, suggesting its mechanism in this context may not be solely dependent on the DOR. researchgate.net

Adrenergic Receptor Interaction Profiles (e.g., alpha-2A, alpha-2B, alpha-2C)

This compound is predicted to interact with adrenergic receptors, which are known targets for many kratom alkaloids. plos.orgresearchgate.net The adrenergic system is a major pharmacological target that may contribute to the effects of kratom. nih.gov Specifically, computational models predict that this compound likely binds to the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes. plos.org The principal kratom alkaloid, mitragynine, has been shown to have micromolar affinity for these same α2 receptor subtypes. nih.gov The interaction of kratom alkaloids with adrenergic receptors is thought to contribute to some of their physiological effects, such as the potential for mood enhancement. researchgate.net

The alpha-2 (α2) adrenergic receptors are G protein-coupled receptors that consist of three homologous subtypes: α2A, α2B, and α2C. wikipedia.org These receptors are involved in regulating the release of neurotransmitters like norepinephrine (B1679862) in the central nervous system. nih.gov While direct experimental binding data for this compound at these specific adrenergic receptor subtypes is still emerging, the predictions from computational models and the known activity of related alkaloids suggest this is a significant area for its pharmacological action. plos.org

Serotonin (B10506) Receptor Interaction Profiles (e.g., 5-HT1A, 5-HT2A)

Investigations into this compound's affinity for serotonin receptors indicate a relatively weak interaction at the 5-HT1A and 5-HT2A subtypes. Radioligand binding assays have shown that this compound, much like the main alkaloid mitragynine, has a low affinity for both the human 5-HT1A and 5-HT2A receptors, with Ki values reported as greater than 1000 nM. researchgate.netucsf.edu In contrast, other minor kratom alkaloids, such as paynantheine (B163193) and speciogynine (B3026189), exhibit moderate to high affinity for these receptors. nih.gov

While the direct interaction is weak, the broader family of kratom alkaloids is known to engage with the serotonin system. researchgate.netnih.gov This has led to hypotheses that the mood-enhancing effects associated with kratom use could be linked to the activity of some of its constituent alkaloids at serotonin receptors. nih.gov

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| 5-HT1A | >1000 | researchgate.netucsf.edu |

| 5-HT2A | >1000 | researchgate.net |

In Vivo Pharmacodynamic Assessments

Antinociceptive Efficacy in Preclinical Models

This compound has demonstrated significant pain-relieving (antinociceptive) effects in preclinical animal models. In the hot plate assay, a standard test for measuring pain response in rodents, this compound showed a potency comparable to that of morphine in rats. nih.govnih.gov Further studies confirmed this, showing that this compound could produce a 100% maximum possible effect (%MPE) in this assay. researchgate.net This indicates a strong analgesic potential. The antinociceptive effects of this compound were found to be fully reversed by the administration of naltrexone (B1662487), an opioid antagonist. nih.gov

Effects on Alcohol Consumption in Animal Models

Research has shown that this compound can influence alcohol consumption in animal models. In one study, it was found to reduce voluntary alcohol intake in C57BL/6 mice when administered at a 30 mg/kg intraperitoneal dose. nih.gov A subsequent, more detailed investigation confirmed that this compound decreases voluntary ethanol (B145695) consumption in male C57BL/6 wild-type mice. researchgate.net Interestingly, this study also found that the alkaloid reduced ethanol intake in δOR knockout mice, suggesting that its mechanism for reducing alcohol consumption is not entirely dependent on the delta-opioid receptor. researchgate.net

| Animal Model | Effect | Reference |

|---|---|---|

| C57BL/6 Mice | Reduced voluntary alcohol intake | nih.gov |

| Male C57BL/6 Wild-Type Mice | Decreased voluntary ethanol consumption | researchgate.net |

| Male δOR Knockout Mice | Decreased voluntary ethanol consumption | researchgate.net |

Interactions with Opioid Antagonists (e.g., Naltrexone)

The interaction between this compound and opioid antagonists provides crucial insight into its mechanism of action. Studies have demonstrated that the antinociceptive effects of this compound are fully blocked by the non-selective opioid receptor antagonist, naltrexone. nih.gov When naltrexone was administered to animals prior to this compound, the pain-relieving effects of this compound were completely prevented. nih.gov This finding strongly suggests that the analgesic properties of this compound are mediated through its action at opioid receptors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

This compound is an indole (B1671886) alkaloid found in the leaves of the medicinal plant Mitragyna speciosa, commonly known as kratom. nih.gov As a diastereomer of mitragynine, the primary alkaloid in kratom, this compound's unique stereochemistry is a focal point of pharmacological research. nih.govfrontiersin.org Structure-activity relationship (SAR) studies are crucial for understanding how its specific three-dimensional structure influences its interaction with biological targets, particularly opioid receptors. These investigations help to elucidate the molecular basis for its pharmacological profile and differentiate its activity from that of its related alkaloids.

Specifically, the S configuration in mitragynine results in a relatively flat, trans-quinolizidine ring system (C/D rings). In contrast, the R configuration in this compound forces the molecule into a folded, cis-quinolizidine conformation. frontiersin.org This alteration in three-dimensional shape gives this compound a larger molecular volume compared to mitragynine. nih.gov It is hypothesized that this increased volume and different spatial arrangement may allow for more extensive or favorable interactions with amino acid residues within the binding pockets of opioid receptors, thereby influencing its binding affinity. frontiersin.orgnih.gov

Comparative studies between this compound and mitragynine reveal the critical role of C-3 stereochemistry in modulating opioid receptor affinity and functional activity. Multiple studies have shown that this compound exhibits a higher binding affinity for opioid receptors than mitragynine. frontiersin.orgnih.gov For instance, one report indicated that this compound has a binding affinity for the mu-opioid receptor (MOR) that is approximately three times higher than that of mitragynine. nih.govresearchgate.net Another study found its affinity to be 3.0-fold higher at the MOR and 1.7-fold higher at the kappa-opioid receptor (KOR). frontiersin.org

Functionally, this compound is reported to be a partial agonist at the μ-opioid receptor. nih.govresearchgate.net Notably, it does not appear to recruit the β-arrestin-2 pathway, a characteristic that distinguishes it from classical opioids and is a subject of interest in modern opioid research. nih.gov However, the functional activity of this compound is complex and can appear contradictory depending on the experimental model used. While some studies demonstrate its agonist effects, others have characterized it as a weak antagonist at the MOR, with no measurable agonist activity observed in certain assays. frontiersin.orgnih.gov These discrepancies may arise from the different types of assays employed to evaluate its functional effects. frontiersin.org

The binding affinities of this compound and mitragynine at human opioid receptors from a comparative study are detailed below.

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|

| This compound | 54.5 ± 4.42 | 116 ± 36 |

| Mitragynine | 161 ± 9.56 | 198 ± 30 |

The SAR of other diastereomers, such as speciogynine and mitraciliatine, further underscores the importance of stereochemistry. Speciogynine, which shares the trans-quinolizidine conformation with mitragynine but differs at another stereocenter, also shows distinct binding and functional profiles. nih.gov The epimerization of the ethyl group at position C-20 can switch the compound from an agonist to an antagonist at the MOR. nih.gov These comparisons highlight that subtle changes in the stereochemical configuration at positions C-3 and C-20 are vital in determining the pharmacological activity of these kratom alkaloids. frontiersin.orgnih.gov

Pharmacokinetic and Metabolic Characterization of Speciociliatine

Absorption and Distribution Studies

The absorption and distribution of speciociliatine determine its concentration and persistence in the body, influencing its interaction with biological targets.

Studies in preclinical models, particularly rats, have provided initial insights into the systemic exposure of this compound. Following intravenous (I.V.) and oral (P.O.) administration in male Sprague-Dawley rats, key pharmacokinetic parameters were determined. researchgate.netnih.gov The absolute oral bioavailability of this compound in rats was found to be 20.7%. researchgate.netwikipedia.orgnih.gov In comparison to other kratom alkaloids like mitragynine (B136389) and corynantheidine (B1225087), this compound demonstrated higher systemic exposure and a lower clearance rate in rats. researchgate.netnih.gov Specifically, the clearance of this compound was measured at 0.7 ± 0.2 L/hr/kg, which is approximately half that of mitragynine (1.3 ± 0.1 L/hr/kg) in the same species. researchgate.netnih.gov

Interestingly, while one study involving oral administration of kratom tea to rats showed that the area under the curve (AUC) for this compound was about four times lower than that of mitragynine, human studies tell a different story. nih.gov In healthy human participants who consumed a kratom product, this compound emerged as the major circulating alkaloid, with an exposure approximately 12-fold higher than that of mitragynine. researchgate.netnih.gov

| Parameter | Value | Route of Administration |

|---|---|---|

| Volume of Distribution (Vd) | 6.2 ± 2.3 L/kg | 2.5 mg/kg I.V. |

| Clearance (CL) | 0.7 ± 0.2 L/hr/kg | 2.5 mg/kg I.V. |

| Absolute Oral Bioavailability (F) | 20.7% | 20 mg/kg P.O. |

| Elimination Half-Life (t½) | 2.6 - 5 hours | 20 mg/kg P.O. |

The extent to which a compound binds to plasma proteins affects its distribution and availability to target tissues. Research indicates that this compound exhibits high binding to proteins in human plasma, with a bound fraction greater than 97%. nih.gov This strong binding affinity can influence its pharmacokinetic profile, potentially leading to a longer half-life in the circulatory system.

The distribution of this compound has been characterized using non-compartmental analysis in rats, which revealed a volume of distribution of 6.2 ± 2.3 L/kg after intravenous administration. researchgate.netnih.gov In human studies, pharmacokinetic modeling suggests that alkaloids with a 3R stereochemical configuration, such as this compound, tend to follow a monophasic disposition pattern, in contrast to the biphasic pattern observed for 3S alkaloids like mitragynine. mdpi.com

Although a two-compartment model with central elimination was found to best describe the pharmacokinetics for various kratom alkaloids, distinct differences in distribution were noted between the 3R and 3S diastereomers. mdpi.com These differences are thought to be driven by variations in apparent intercompartmental distribution clearance and volumes of distribution. mdpi.com It has also been reported that 3S alkaloids possess higher distribution coefficients in a heptane-buffer system compared to 3R alkaloids, which may contribute to these observed pharmacokinetic distinctions. mdpi.com

Metabolism Pathways and Enzyme Identification

This compound undergoes significant metabolism, primarily in the liver. nih.gov The main metabolic transformations are monooxidation and O-demethylation, pathways that are consistent across different species. nih.govnih.govresearchgate.net Critically, studies have shown no formation of human-specific or disproportionate metabolites in in vitro systems using human liver microsomes and hepatocytes, which simplifies the translation of preclinical data. researchgate.netnih.gov The enzyme primarily responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4), with minor involvement from CYP2D6. nih.govnih.govresearchgate.netresearchgate.net

Metabolic stability assays are crucial for predicting how a compound will be cleared from the body. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netwuxiapptec.com

Significant differences in the metabolic rate of this compound have been observed across various species. In hepatocytes, this compound is metabolized rapidly in cynomolgus monkeys, rats, and mice. nih.govnih.govresearchgate.net Conversely, its metabolism is considerably slower in human and dog hepatocytes. nih.govnih.govresearchgate.net The in vitro half-life in human liver microsomes has been determined to be 41.8 minutes. nih.govnih.gov

Based on these in vitro findings, the hepatic extraction ratio for this compound is predicted to be high in rodents and cynomolgus monkeys, while being moderate in humans and dogs. nih.gov This suggests that dogs may represent a more suitable non-rodent species for preclinical studies intended to predict human pharmacokinetics due to the more comparable metabolic rate. nih.govnih.gov

| Species | Metabolic Half-Life (t½) in minutes | Metabolic Rate |

|---|---|---|

| Cynomolgus Monkey | 6.6 ± 0.2 | Rapid |

| Rat | 8.3 ± 1.1 | Rapid |

| Mouse | 11.2 ± 0.7 | Rapid |

| Human | 91.7 ± 12.8 | Slow |

| Dog | > 120 | Slow |

Phase I Metabolic Transformations (e.g., Monooxidation, O-Demethylation)

The initial phase of this compound metabolism involves extensive chemical modifications primarily driven by two key pathways: monooxidation and O-demethylation. nih.govnih.govresearchgate.net These transformations occur in liver microsomes and hepatocytes. nih.govnih.gov Studies have identified oxidative and O-demethylated compounds as the major Phase I metabolites of this compound in both rat and human urine. researchgate.net This primary stage of metabolism breaks down the parent compound into various metabolites, which can then undergo further changes in Phase II. nih.gov

Table 1: Key Phase I Metabolic Reactions of this compound

| Metabolic Pathway | Description |

|---|---|

| Monooxidation | The addition of a single oxygen atom to the this compound molecule, leading to hydroxylated metabolites. nih.govnih.gov |

| O-Demethylation | The removal of a methyl group from a methoxy (B1213986) group on the molecule, a common metabolic route for kratom alkaloids. nih.govktropix.com |

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the metabolites of this compound undergo Phase II metabolism, a conjugation process that increases their water solubility to facilitate excretion. wikipedia.org The primary Phase II pathways identified for this compound metabolites are glucuronidation and sulfation. nih.gov Glucuronide conjugates are formed from the hydroxylated or O-demethylated metabolites created during Phase I. nih.gov Additionally, sulfate (B86663) conjugated metabolites have been identified as products derived from the hydroxylated metabolites of this compound. nih.gov

Table 2: Observed Phase II Conjugations of this compound Metabolites

| Conjugation Reaction | Precursor Metabolite |

|---|---|

| Glucuronidation | Hydroxylated or O-demethylated metabolites. nih.gov |

| Sulfation | Hydroxylated metabolites. nih.gov |

Identification of Cytochrome P450 (CYP450) Enzyme Contributions (e.g., CYP3A4, CYP2D6)

The metabolic breakdown of this compound is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.govmdpi.com Research using human liver microsomes and recombinant CYP450 isoforms has pinpointed specific enzymes responsible for its metabolism. nih.gov The primary enzyme mediating the metabolism of this compound is CYP3A4 . nih.govnih.govresearchgate.net A minor role is also played by CYP2D6 . nih.govnih.govresearchgate.net The identification of these enzymes is crucial for predicting potential drug-drug interactions. nih.gov

Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Enzyme | Contribution Level |

|---|---|

| CYP3A4 | Predominant. nih.govnih.govresearchgate.net |

| CYP2D6 | Minor. nih.govnih.govresearchgate.net |

Absence of Human-Specific Metabolites

In comparative metabolic studies using liver microsomes from humans and various preclinical species, no human-specific or disproportionate metabolites of this compound have been discovered. nih.govnih.govresearchgate.net The metabolic profile observed in human liver microsomes is consistent with that seen in other species, suggesting that animal models can be relevant for studying the compound's metabolic fate. nih.gov

Excretion and Metabolite Profiling in Biological Fluids (e.g., urine)

Metabolites of this compound are excreted from the body in biological fluids, with urine being a primary matrix for their detection. nih.gov Studies analyzing the urine of kratom users have successfully identified both Phase I and Phase II metabolites of this compound. researchgate.netnih.gov The metabolite profile found in human urine samples is consistent with in vitro findings, confirming the relevance of the identified metabolic pathways. nih.gov Consequently, the presence of this compound and its metabolites in urine can serve as reliable markers for confirming the consumption of kratom products. nih.gov

Pharmacokinetic Interactions and Drug-Drug Interaction Potential

The involvement of CYP450 enzymes in the metabolism of this compound indicates a potential for pharmacokinetic drug-drug interactions (DDIs). researchgate.net Such interactions can occur when co-administered substances inhibit or induce the enzymes responsible for breaking down this compound or other drugs. researchgate.net Given that kratom alkaloids are known to inhibit key metabolic enzymes like CYP2D6 and CYP3A, there is a recognized risk for clinically significant interactions with drugs that are substrates for these enzymes. nih.govnih.gov

Inhibition of Drug-Metabolizing Enzymes (e.g., CYP2C19, CYP3A4/5, CYP2D6)

Table 4: Inhibitory Potential of this compound and Related Kratom Alkaloids on CYP Enzymes

| Enzyme | Finding for this compound/Kratom Alkaloids | Potential Implication |

|---|---|---|

| CYP2C19 | This compound demonstrates competitive inhibition with a Ki value of approximately 4 µM. frontiersin.org | Potential for clinical drug-drug interactions with drugs metabolized by CYP2C19. frontiersin.org |

| CYP2D6 | Mitragynine, a related alkaloid, is a potent inhibitor of CYP2D6 (Ki values ranging from 1.1 to 13 µM). frontiersin.org | High risk of interactions with drugs primarily cleared by CYP2D6. nih.govfrontiersin.org |

| CYP3A4/5 | Mitragynine exhibits potent, time-dependent inhibition of CYP3A4. nih.govfrontiersin.org | Co-consumption with CYP3A4 substrates may lead to serious interactions. nih.gov |

Preclinical Toxicity and Safety Research

Developmental Toxicity Assessment

The zebrafish (Danio rerio) model is a widely used organism in developmental toxicity studies due to its rapid external embryonic development and optical transparency, which allows for detailed observation of morphological changes.

Research has demonstrated that exposure to speciociliatine can impact the embryonic development of zebrafish. nih.govnih.gov Studies have assessed key parameters such as mortality, hatching rate, and morphological abnormalities following exposure to the compound. nih.govnih.gov

In one study, exposure to this compound at a concentration of 100 μg/ml resulted in 100% mortality of zebrafish embryos. nih.govnih.gov Furthermore, significant alterations in the morphological development of the embryos were observed at the highest concentrations tested, including inhibition of hatching and the development of spinal curvature (scoliosis). nih.govnih.govfrontiersin.org These findings suggest that at high concentrations, this compound exhibits embryotoxic effects in this model. nih.govnih.govfrontiersin.org

It is important to note, however, that some researchers suggest the concentrations at which developmental toxicity was observed in zebrafish embryos (> 50 µg/ml) may not be physiologically relevant to human consumption of kratom. researchgate.netnih.gov

The toxic effects of this compound on zebrafish embryos have been shown to be dependent on the concentration of the compound. nih.govnih.gov A study investigating a range of concentrations from 3.125 μg/ml to 100 μg/ml found that mortality and morphological changes were most pronounced at the highest concentrations. nih.govnih.govfrontiersin.org

For instance, 100% mortality of zebrafish embryos was recorded at a this compound concentration of 100 μg/ml by 72 hours post-fertilization. nih.gov At lower concentrations, the effects were less severe, indicating a clear concentration-response relationship in the observed toxicity. nih.govnih.gov

Table 1: Effects of this compound on Zebrafish Embryo Development

| Concentration (µg/mL) | Observation Time (hpf) | Mortality Rate (%) | Morphological Effects |

|---|

In Vitro Cellular Toxicity Studies

In vitro studies using cell lines are crucial for understanding the cytotoxic potential of compounds at a cellular level.

Research has explored the cytotoxic effects of this compound on cancer cells. One study investigated its impact on nasopharyngeal carcinoma (NPC) cell lines, NPC/HK1 and C666-1. nih.gov The results indicated that both NPC cell lines were relatively insensitive to this compound when administered as a single agent. nih.gov

Interestingly, while showing limited single-agent cytotoxicity, this compound demonstrated potential as a chemosensitizer. nih.gov When used in combination with the chemotherapy drug cisplatin (B142131), this compound was found to sensitize both NPC/HK1 and C666-1 cells to cisplatin's effects, with a more than five-fold increase in sensitivity for the C666-1 cell line. nih.gov This suggests that this compound could potentially enhance the efficacy of existing chemotherapy drugs in the treatment of certain cancers. nih.gov Further research is needed to fully understand the mechanisms behind this chemosensitizing effect. nih.gov

Table 2: Chemosensitizing Effect of this compound in Nasopharyngeal Carcinoma Cell Lines

| Cell Line | Combination Treatment | Outcome |

|---|---|---|

| NPC/HK1 | This compound + Cisplatin | ~4-fold sensitization to cisplatin |

Advanced Analytical and Methodological Approaches in Speciociliatine Research

Isolation and Purification Techniques

The isolation of speciociliatine from its natural source, the leaves of the Mitragyna speciosa (kratom) plant, is a multi-step process designed to separate it from a complex mixture of more than 50 other alkaloids. oup.comnih.gov The primary challenge lies in separating this compound from its structurally similar diastereomers, including mitragynine (B136389), speciogynine (B3026189), and mitraciliatine. rotachrom.comusda.gov

Initial extraction from dried leaf material is typically performed using organic solvents such as methanol (B129727) or ethanol (B145695). researchgate.nettci-thaijo.org Further purification often involves an acid-base extraction procedure. The crude extract is dissolved in a methanol-water solution and acidified to a pH of 2-3 with hydrochloric acid. This protonates the alkaloid nitrogen atoms, making them soluble in the aqueous phase. The aqueous layer is then washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral impurities. Subsequently, the aqueous layer is basified to a pH of 8-9 using an ammonia (B1221849) solution, which deprotonates the alkaloids, rendering them soluble in an organic solvent. The alkaloids are then extracted into a solvent such as methylene (B1212753) chloride. nih.gov

Following this liquid-liquid extraction, column chromatography is a critical step for purification. researchgate.net Techniques such as flash chromatography using silica (B1680970) gel are employed, with elution systems tailored to separate the various alkaloids. ukm.my One reported elution system for purifying the mitragynine-containing fraction, which also contains this compound, is a mixture of n-hexane, ethyl acetate, and 25% ammonia (30:15:1 v/v). researchgate.net For high-purity reference standards, preparative or semi-preparative high-performance liquid chromatography (HPLC) is often the final step. More advanced techniques like Centrifugal Partition Chromatography (CPC) have also been utilized to effectively separate these closely related alkaloids from crude extracts. rotachrom.com The purity of the isolated compound is then confirmed using various analytical techniques. nih.gov

Quantification Methodologies

Accurate quantification of this compound in various matrices, from plant material to biological fluids, is essential for research. Several advanced chromatographic techniques are employed for this purpose.

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for quantifying this compound, particularly in biological samples like plasma. nih.gov This technique combines the high-resolution separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

In a preclinical pharmacokinetic study, a UPLC-MS/MS method was developed and validated to quantify this compound in rat plasma with a quantitation range of 3–600 ng/mL. nih.gov Another study successfully quantified ten key kratom alkaloids, including this compound, in various kratom products and extracts. nih.gov This method utilized a Waters Acquity BEH C18 column with a gradient elution, demonstrating linearity over a concentration range of 1–200 ng/mL for each alkaloid. nih.gov The high sensitivity of UPLC-MS/MS makes it ideal for metabolic stability studies and for identifying the enzymes responsible for the compound's metabolism. nih.gov

Table 1: Example UPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| System | Waters Acquity class I UPLC system with Waters Xevo TQ-S micro mass spectrometer nih.gov |

| Column | Waters Acquity BEH C18 (1.7 μm, 2.1 × 100 mm) nih.gov |

| Mobile Phase | A: Aqueous ammonium (B1175870) acetate buffer (10mM, pH 3.5) B: Acetonitrile (B52724) nih.gov |

| Flow Rate | 0.35 mL/min nih.gov |

| Quantitation Range | 3-600 ng/mL (in rat plasma) nih.gov |

| Analysis Time | 22.5 minutes nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF)

LC-MS/MS is a robust and widely used technique for the analysis of this compound. It is employed for both quantification and structural confirmation. For instance, an LC-MS/MS assay was developed to simultaneously quantify 11 kratom alkaloids, including this compound, in human plasma. researchgate.netnih.gov This method involved a simple one-step protein precipitation for sample extraction and used electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode, achieving a lower limit of quantification of 0.5 ng/mL. researchgate.netnih.gov

Another application involved developing a method to detect prenatal kratom exposure by analyzing umbilical cord tissue. oup.comnih.gov This LC-MS/MS method utilized a strong cation exchange solid-phase extraction for purification and a phenyl-hexyl column for chromatographic separation of the diastereomers. oup.comnih.gov

Liquid chromatography combined with high-resolution mass spectrometry, such as quadrupole time-of-flight (LC-Q-TOF), is used for the accurate mass measurement and structural characterization of this compound and its metabolites. nih.gov In one study, the molecular ion [M+H]⁺ peak for this compound (C₂₃H₃₀N₂O₄) was observed at a mass-to-charge ratio (m/z) of 399.2280, which is within a 5 ppm mass accuracy error. The fragmentation profile (MS/MS data) obtained from LC-Q-TOF is crucial for identifying metabolites by comparing their fragmentation patterns to that of the parent compound. nih.gov

Table 2: Example LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | Phenomenex Kinetex phenyl-hexyl (2.6 µm, 50 × 3 mm) oup.com |

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in 50/50 methanol/acetonitrile oup.com |

| Flow Rate | 0.5 mL/min oup.com |

| Detection Mode | Positive Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in human plasma) researchgate.netnih.gov |

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC with Ultraviolet (UV) or Photodiode Array (PDA) detection is a more accessible but less sensitive method compared to mass spectrometry-based techniques. researchgate.net It is often used for the quantification of major alkaloids like mitragynine in raw materials and finished products. researchgate.net While less common for the trace-level quantification of minor alkaloids like this compound, the principles are applicable, especially for analyzing extracts where its concentration is higher.

The separation of this compound from its isomers is a key challenge that must be addressed. Methods using C18 columns with a mobile phase of acetonitrile and a buffer (e.g., ammonium bicarbonate) have been shown to resolve the major kratom alkaloids within an 18-minute run time. researchgate.netresearchgate.net The detection wavelength is typically set around 225 nm or 254 nm. researchgate.netmdpi.com The purity and structural characterization of isolated this compound are often initially assessed using ultra-high performance liquid chromatography with photodiode array detection (UHPLC-PDA). nih.gov

Structural Elucidation Techniques

The definitive identification and structural confirmation of this compound rely on spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon) NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of complex organic molecules like this compound. nih.gov Full ¹H and ¹³C NMR spectra have been reported, providing a complete map of the chemical environment of each proton and carbon atom in the molecule. nih.govacs.org

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: Data is based on published research and may vary slightly based on experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 108.5 |

| 3 | 2.87 | 40.5 |

| 5 | 3.00, 2.80 | 52.8 |

| 6 | 2.58, 2.07 | 23.6 |

| 7 | - | 108.6 |

| 8 | - | 128.4 |

| 9 | 7.42 | 121.6 |

| 10 | 6.64 | 109.9 |

| 11 | 7.10 | 117.8 |

| 12 | 7.05 | 119.3 |

| 13 | - | 136.2 |

| 14 | 2.50 | 29.8 |

| 15 | 2.30 | 39.4 |

| 16 | - | 106.0 |

| 17 | 7.47 | 152.6 |

| 18-H₃ | 1.18 | 12.6 |

| 20 | 4.80 | 70.3 |

| 21 | 3.10 | 58.1 |

| 22-OCH₃ | 3.65 | 51.5 |

| 23-OCH₃ | 3.80 | 57.0 |

| C=O | - | 169.5 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography techniques like UPLC (Ultra-Performance Liquid Chromatography), is a cornerstone in the analytical and structural characterization of this compound and its metabolites. nih.govresearchgate.net Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry provide the high mass accuracy required for elucidating molecular formulas and fragmentation pathways. nih.gov

In HRMS analysis, this compound (C₂₃H₃₀N₂O₄) typically exhibits a molecular ion [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 399.2280, with a mass accuracy error within 5 ppm. nih.gov The structural integrity and purity of this compound for research are often confirmed using a combination of analytical methods, including LC-Q-TOF. nih.gov

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions, which are crucial for structural confirmation and for distinguishing it from its diastereomers, such as mitragynine. nih.govresearchgate.net The MS/MS fragmentation pattern of this compound is similar to that of mitragynine and produces several key diagnostic ions. nih.gov These fragments are assigned based on their accurate masses, predicted molecular formulas, and ring double bond equivalents. nih.gov This detailed fragmentation analysis is instrumental in identifying metabolic modifications to the parent molecule during in vitro and in vivo studies. nih.gov

| Fragment Ion (m/z) | Description/Corresponding Moiety | Reference |

|---|---|---|

| 367.2016 | Loss of a methoxy (B1213986) group | nih.gov |

| 238.1438 | Ethylpiperidine with methyl β-methoxyacrylate side chain | nih.gov |

| 174.0913 | Ethyl methoxyindole ion | nih.gov |

| 129.0546 | Methyl β-methoxy-2-methylacrylate ion | nih.gov |

| 110.0964 | Ethylpiperidine moiety | nih.gov |

In Vitro Experimental Models

Liver Microsome and Hepatocyte Incubation Systems

In vitro metabolic studies using liver microsomes and hepatocytes from various species are fundamental for characterizing the metabolic fate of this compound. nih.govnih.gov These systems, which contain key drug-metabolizing enzymes, are used to investigate metabolic stability, identify metabolites, and determine the specific enzymes responsible for the biotransformation of the compound. nih.govresearchgate.netspringernature.com

Research has shown that this compound undergoes extensive metabolism, primarily through monooxidation and O-demethylation pathways across different species. nih.govnih.govresearchgate.net Studies using pooled human liver microsomes (HLM) and recombinant cytochrome P450 isoforms have identified CYP3A4 as the predominant enzyme mediating its metabolism, with minor contributions from CYP2D6. nih.govnih.govresearchgate.net

Metabolic stability assays in hepatocytes reveal significant inter-species differences. This compound is metabolized rapidly in cynomolgus monkey, rat, and mouse hepatocytes, while its metabolism is considerably slower in human and dog hepatocytes. nih.govnih.govresearchgate.net This information is critical for selecting appropriate animal models for preclinical toxicity studies, ensuring that the metabolite profiles are comparable to humans. nih.gov No human-specific or disproportionate metabolites of this compound have been identified in these in vitro systems. nih.govnih.gov

| Species | In Vitro Metabolic Half-Life (t½) in minutes | Reference |

|---|---|---|

| Cynomolgus Monkey | 6.6 ± 0.2 | nih.govnih.govresearchgate.net |

| Rat | 8.3 ± 1.1 | nih.govnih.govresearchgate.net |

| Mouse | 11.2 ± 0.7 | nih.govnih.govresearchgate.net |

| Human | 91.7 ± 12.8 | nih.govnih.govresearchgate.net |

| Dog | >120 | nih.govnih.govresearchgate.net |

Cell Line Models (e.g., HEK cells expressing opioid receptors, cancer cell lines)

Cell line models are pivotal for dissecting the molecular pharmacology of this compound, particularly its interaction with specific receptor targets. Human Embryonic Kidney (HEK) cells transfected to express specific opioid receptors (mu, kappa, and delta) are widely used to evaluate the binding affinity and functional activity of the compound. nih.govfrontiersin.orgresearchgate.net

Studies using these HEK cell models have yielded varied findings regarding this compound's functional effects. Some research indicates that this compound is a partial agonist at the mu-opioid receptor (MOR). nih.gov For instance, one study using a homogeneous time-resolved fluorescence (HTRF) assay found it to be a partial agonist at the MOR with no significant agonist or antagonist activity at the kappa-opioid receptor (KOP). nih.gov Conversely, other studies utilizing bioluminescence resonance energy transfer (BRET) assays in HEK cells reported that this compound had no measurable agonist activity at any human opioid receptor and only exhibited weak antagonist effects. nih.govfrontiersin.org These discrepancies may arise from the different assay technologies employed. nih.gov

Despite the differing functional results, binding assays consistently show that this compound interacts with opioid receptors. It has been reported to have a three-fold higher binding affinity for the MOR than its diastereomer, mitragynine. nih.govnih.govresearchgate.net

| Receptor | Binding Affinity (Ki, nM) | Cell Line | Reference |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | 116 ± 36 | HEK | frontiersin.org |

| Kappa-Opioid Receptor (KOR) | 54.5 ± 4.4 | HEK | frontiersin.org |

Excised Tissue Models (e.g., Guinea Pig Ileum)

Excised tissue models, such as the guinea pig ileum preparation, serve as a classic pharmacology tool to assess the functional effects of compounds on smooth muscle contraction, which is often mediated by opioid receptors. This ex vivo model provides insight into a compound's agonist or antagonist properties in a more integrated physiological system compared to cell-based assays.

Studies utilizing electrically stimulated guinea pig ileum have demonstrated that this compound exhibits opioid agonist activity. nih.govfrontiersin.org Research has shown that this compound can produce a maximum inhibition of the electrically induced twitch contraction, an effect that is similar to that of morphine, indicating it acts as an opioid agonist in this model. nih.gov However, the potency of this compound at the mu-opioid receptor in this assay was found to be 13 times weaker than that of its diastereomer, mitragynine. frontiersin.org The results from the guinea pig ileum model support the findings from some cell-based assays that characterize this compound as a functional opioid agonist. nih.gov

| Compound | Parameter (pD2 value) | Interpretation | Reference |

|---|---|---|---|

| This compound | 5.79 ± 0.08 | Agonist potency at MOR | frontiersin.org |

| Mitragynine | 6.95 ± 0.12 | Agonist potency at MOR | frontiersin.org |

| Morphine | 7.17 ± 0.05 | Agonist potency at MOR | frontiersin.org |

Note: The pD2 value is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). A higher pD2 value indicates greater potency.

In Vivo Animal Models (e.g., rats, zebrafish)

In vivo animal models are essential for understanding the pharmacokinetics and physiological effects of this compound. Rats and zebrafish have been utilized in preclinical studies to evaluate its pharmacokinetic profile and developmental toxicity. ktropix.comnih.govnih.govfrontiersin.org

Pharmacokinetic studies in male Sprague-Dawley rats have been conducted to determine key parameters following intravenous and oral administration. nih.govwikipedia.org These studies, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for quantification in plasma, revealed that this compound has a lower clearance and higher systemic exposure compared to other kratom alkaloids like mitragynine. nih.gov In a hot plate assay used to assess antinociceptive effects in rats, this compound demonstrated a potency similar to morphine. nih.govnih.gov

The zebrafish (Danio rerio) embryo model is used for toxicological screening. nih.govfrontiersin.orgfrontiersin.org Studies have assessed the developmental toxicity of this compound, showing that at high concentrations (e.g., 100 μg/ml), it can cause 100% mortality and significant morphological malformations, such as spinal curvature and hatching inhibition. nih.govfrontiersin.org However, some researchers suggest that the concentrations showing developmental toxicity in zebrafish may not be physiologically relevant to human consumption levels. nih.govresearchgate.net

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (Vd) | 6.2 ± 2.3 L/kg (I.V.) | nih.gov |

| Clearance (CL) | 0.7 ± 0.2 L/hr/kg | nih.gov |

| Elimination Half-Life (t½) | 2.6 - 5 hours | wikipedia.org |

| Absolute Oral Bioavailability (F) | 20.7% (at 20 mg/kg P.O.) | nih.govwikipedia.org |

Computational and Molecular Docking Studies

Computational and molecular docking studies are employed to provide theoretical insights into the interaction between this compound and its molecular targets, primarily opioid receptors. nih.govfrontiersin.org These in silico methods help to rationalize the structure-activity relationships observed in experimental assays and explain differences in binding affinity and functional activity between this compound and its diastereomers. frontiersin.org

Molecular modeling suggests that the stereochemistry at position 3 of the molecule is a critical determinant of its three-dimensional structure. The switch in chirality from the S configuration in mitragynine to the R configuration in this compound results in a significant change in the compound's conformation. nih.govfrontiersin.org This altered shape leads to an increase in the molecular volume of this compound compared to mitragynine. nih.gov It is hypothesized that this larger volume allows for enhanced interactions with amino acid residues within the binding pocket of opioid receptors, which could explain the increased binding affinity observed for this compound at both mu- and kappa-opioid receptors in some studies. nih.govfrontiersin.org

Furthermore, docking studies indicate that the acrylate (B77674) moiety of the molecule plays an important role in the interaction with key residues essential for binding to opioid receptors. frontiersin.org These computational approaches are valuable for guiding the rational design of new compounds and for interpreting experimental data that can sometimes appear contradictory. frontiersin.orgelifesciences.org

Ligand-Receptor Interaction Modeling

The exploration of this compound's interaction with receptors at a molecular level is heavily reliant on computational modeling techniques. These models provide critical insights into how the compound's unique stereochemistry influences its engagement with biological targets, particularly opioid receptors. A central theme in this research is the comparison with its diastereomer, mitragynine, to understand how subtle structural differences translate into distinct pharmacological profiles.

Molecular docking simulations have further elucidated the specific nature of these interactions. These studies indicate that the β-methoxyacrylate moiety of this compound plays a crucial role in its binding to opioid receptors. nih.govfrontiersin.org The change in chirality at position 3 appears to cause this functional group to adopt a different orientation, influencing its interaction with key residues. nih.gov

Docking models predict a fundamentally different binding pose for this compound within the mu-opioid receptor (MOR) compared to mitragynine. nih.gov In these models, the indole (B1671886) group of this compound extends towards the third transmembrane domain (TM3) of the receptor, where it forms a polar interaction with the amino acid residue Tyrosine-148 (Y148³·³³). nih.gov This contrasts sharply with the modeled pose of mitragynine, where hydrophobic interactions between its indole methoxy group and Valine-143 (V143³·²⁸) and Isoleucine-144 (I144³·²⁹) are observed. nih.gov

| Feature | This compound | Mitragynine |

| Chirality at Position 3 | R-configuration nih.govfrontiersin.org | S-configuration nih.gov |

| Molecular Volume | Increased nih.govfrontiersin.org | Standard |

| Predicted Binding Pose | Indole group interacts with Y148 in TM3 nih.gov | Indole methoxy group interacts with V143 & I144 nih.gov |

| Key Interacting Moiety | β-methoxyacrylate nih.govfrontiersin.org | Indole methoxy group nih.gov |

Prediction of Binding Poses and Affinities

Computational studies have been instrumental in predicting the binding affinity of this compound for various receptors, providing a basis for understanding its pharmacological potential. These predictions often correlate the compound's structural features with its binding strength.

The altered conformation and increased molecular volume of this compound, resulting from its unique stereochemistry, are thought to be primary drivers of its binding affinity. nih.gov This structural arrangement is believed to facilitate a more favorable fit and a greater number of contacts within the opioid receptor binding pocket, leading to enhanced affinity. nih.govfrontiersin.org In line with these structural models, research has shown that this compound exhibits a higher binding affinity for both the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR) compared to mitragynine. frontiersin.org Specifically, its binding affinity has been reported to be 3.0-fold higher at the MOR and 1.7-fold higher at the KOR. frontiersin.org One study quantified the binding affinity (Ki) of this compound for the human MOR as 54.5 ± 4.4 nM. nih.gov

Despite the predictions of higher affinity, there is some discrepancy in the reported functional outcomes. While several studies characterize this compound as a partial agonist at the MOR nih.govnih.govnih.gov, other research has described it as having only weak antagonist effects with no significant agonist activity at any human opioid receptor. frontiersin.orgnih.gov This variance may be attributable to the different types of laboratory assays used in the functional characterization. frontiersin.org

The predicted binding pose of this compound is distinct from that of mitragynine. nih.gov As mentioned, molecular docking simulations place its indole group in proximity to Y148³·³³ in TM3, a completely different orientation from mitragynine. nih.gov This unique binding pose is a direct consequence of its stereochemistry and is fundamental to the prediction of its binding affinity. frontiersin.orgnih.gov

| Receptor | Predicted Binding Affinity (Ki) | Fold-Increase vs. Mitragynine | Predicted Functional Activity |

| Mu-Opioid Receptor (MOR) | 54.5 ± 4.4 nM nih.gov | 3.0x frontiersin.org | Partial Agonist nih.govnih.govnih.gov / Weak Antagonist frontiersin.orgnih.gov |

| Kappa-Opioid Receptor (KOR) | Not specified | 1.7x frontiersin.org | No agonist or antagonist effects reported nih.gov |

| Delta-Opioid Receptor (DOR) | Not specified | Not specified | Not specified |

Biosynthesis and Phytochemistry of Speciociliatine

Proposed Biosynthetic Pathways in Mitragyna speciosa

The formation of speciociliatine is a multi-step enzymatic process that originates from fundamental metabolic pathways within the plant.

The core structure of this compound is a product of the monoterpenoid indole (B1671886) alkaloid (MIA) pathway. This pathway begins with the Pictet-Spengler condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). researchgate.net Tryptamine provides the indole ring system, a defining feature of this class of alkaloids. Following its formation, strictosidine undergoes deglucosylation and subsequent reduction to produce various corynanthe alkaloids, which are intermediates in the biosynthesis of more complex molecules like this compound. researchgate.net The inversion of the C3 stereochemistry from the initial 3S configuration of strictosidine is a crucial step in the formation of 3R MIAs like this compound. researchgate.net

The shikimic acid pathway is fundamental to the biosynthesis of this compound as it is the source of the aromatic amino acid tryptophan. youtube.com This pathway converts simple carbohydrate precursors into aromatic compounds. bohrium.comnih.gov Tryptophan is then decarboxylated to form tryptamine, one of the two essential building blocks for the synthesis of strictosidine, the central precursor for nearly all monoterpenoid indole alkaloids. researchgate.netyoutube.com Therefore, the activity of the shikimic acid pathway directly influences the availability of precursors for this compound synthesis.

The terpenoid component of this compound, secologanin, originates from the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org Occurring in the plastids of plant cells, the MEP pathway is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These molecules are the universal building blocks for all terpenoids, including the monoterpenoids from which secologanin is derived. The MEP pathway's role is therefore critical in supplying the second major precursor for the formation of the this compound scaffold. nih.gov

Variability in this compound Content

The concentration of this compound in Mitragyna speciosa is not static; it is influenced by a range of factors including the plant's genetic makeup, age, and growing environment. realbotanicals.comresearchgate.netnih.gov

The alkaloidal profile of Mitragyna speciosa can vary significantly based on its geographical origin and stage of maturity. researchgate.netplos.org Research has shown that juvenile leaves tend to have higher accumulations of this compound compared to mature leaves. researchgate.net In one study, the main alkaloid found in the fruits of Malaysian M. speciosa was this compound, whereas the leaves of the same plants contained higher concentrations of mitragynine (B136389). naturetrust.org This suggests a developmental regulation of alkaloid biosynthesis. Furthermore, different cultivars of M. speciosa exhibit altered alkaloidal profiles, which may be due to interspecific hybridization events. researchgate.net Lighting conditions can also affect alkaloid content, although the concentration of this compound has been shown to be not significantly impacted by varying light exposure in some studies. biorxiv.orgnih.govplos.org However, fertilizer application rates have been observed to have little influence on the concentration of this compound. frontiersin.org

This compound is generally considered one of the more abundant minor alkaloids in kratom, though its concentration is typically lower than that of mitragynine. nih.govrealbotanicals.com Studies have reported that this compound constitutes between 0.01% and 2.9% of the dried leaf material. realbotanicals.comwikipedia.org In some kratom preparations, the content of this compound relative to mitragynine has been found to range from 8% to 58% w/w. nih.gov One analysis of a commercial kratom product found the dose of this compound to be approximately 5.12 mg/g of kratom powder, which was about four times lower than the mitragynine content (19.48 mg/g). nih.gov Despite being less abundant than mitragynine, this compound can be a major circulating alkaloid in humans after consumption. nih.govresearchgate.net

The following table provides a summary of the relative abundance of major alkaloids found in different strains of Mitragyna speciosa.

| Strain | Mitragynine (MG) | Paynantheine (B163193) (P) | Speciogynine (B3026189) (SG) | This compound (SC) | 7-Hydroxymitragynine (B600473) (HMG) |

| Green Malay (GMK) | Highest w/w % | Lower than MG | Present | Present | Present |

| Red Thai | Higher than P | Lower than MG | Present | Present | Present |

| Red Bali | Higher than P | Lower than MG | Present | Present | Present |

| White Borneo | Higher than P | Lower than MG | Present | Present | Present |

| Red Malay | Lower than P | More abundant than MG | Present | Present | Present |

| This table is a qualitative representation based on findings that the Green Malay variety showed the highest w/w percentages for MG and that in most studied strains, except for Red Malay, Mitragynine was more abundant than Paynantheine. researchgate.net |

Another study quantified ten targeted alkaloids in various cultivars, revealing that while mitragynine is predominant in mature leaves, juvenile leaves accumulate higher amounts of corynantheidine (B1225087) and this compound. researchgate.net

| Leaf Stage | Predominant Alkaloids |

| Juvenile Leaves | Corynantheidine, this compound |

| Mature Leaves | Mitragynine |

| This table is based on research indicating a shift in alkaloid profiles during leaf development. researchgate.net |

Future Directions and Therapeutic Potential of Speciociliatine Research

Elucidating Full Pharmacological Profile

A primary focus for future research is to fully characterize the pharmacological profile of speciociliatine. Current studies have established it as a partial agonist at the μ-opioid receptor (MOR), with some findings indicating a binding affinity three times higher than that of mitragynine (B136389). nih.govresearchgate.netresearchgate.net However, its interactions with other opioid receptors, such as the kappa (KOR) and delta (DOR) receptors, require more in-depth investigation, as findings have varied regarding whether it acts as an agonist or antagonist at these sites. wikipedia.orgnih.govfrontiersin.org Some research suggests it is a weak antagonist at MOR, KOR, and DOR, highlighting the need for further clarification. frontiersin.org

Metabolically, this compound undergoes extensive breakdown, primarily through monooxidation and O-demethylation pathways. nih.gov The cytochrome P450 enzyme CYP3A4 is the main catalyst for its clearance, with minor contributions from CYP2D6. nih.gov Understanding these metabolic pathways is critical for predicting potential drug-drug interactions. nih.gov Future studies should continue to identify all metabolites and determine their individual pharmacological activities to build a comprehensive safety and efficacy profile.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ in nM) This table displays the binding affinity of this compound compared to Mitragynine at different opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) |

|---|---|---|

| This compound | 116 ± 36 | 54.5 ± 4.4 |

| Mitragynine | 198 ± 30 | 161 ± 10 |

Data sourced from Obeng et al. (2020) as cited in nih.gov.

Investigation as a Potential Drug Candidate for Opioid Substitution Therapy

Given its action as a partial μ-opioid agonist, similar to buprenorphine, this compound presents a compelling candidate for opioid substitution therapy (OST). nih.govnih.gov Partial agonists can alleviate withdrawal symptoms and cravings without producing the intense euphoria and high risk of respiratory depression associated with full agonists like morphine and fentanyl. frontiersin.org Research indicates that this compound does not recruit the β-arrestin-2 pathway, a signaling cascade linked to many of the adverse effects of traditional opioids. nih.gov This unique mechanism suggests it could offer a safer alternative for managing opioid use disorder (OUD). nih.govktropix.com Future research should focus on preclinical models of opioid dependence to evaluate this compound's ability to reduce withdrawal symptoms and block the rewarding effects of other opioids.

Further Exploration in Pain Management Strategies

The antinociceptive (pain-relieving) properties of this compound warrant significant further investigation. In preclinical studies using the hot plate assay, this compound demonstrated analgesic effects with a potency comparable to morphine. nih.gov Its mechanism as a partial μ-opioid agonist is central to this effect. kratom.org Researchers believe that natural compounds like this compound could lead to the development of safer and more effective treatments for chronic pain, potentially reducing the reliance on conventional opioids that carry a high risk of addiction. ktropix.comrilegislature.gov Future studies should explore its efficacy in various pain models (e.g., neuropathic, inflammatory) and investigate its potential synergy with other alkaloids to optimize pain management strategies. kratomcountry.comnih.gov

Expanding Research on its Role in Substance Use Disorders (e.g., Alcohol Use Disorder)

Emerging evidence suggests that kratom alkaloids may be effective in treating other substance use disorders beyond opioids, including Alcohol Use Disorder (AUD). wustl.edunih.gov this compound has been shown to reduce voluntary alcohol intake in mice. nih.gov The mechanism is thought to involve the delta-opioid receptor (δOR), as kratom extracts and their alkaloids have been found to decrease alcohol consumption through actions at this receptor. wustl.edunih.gov Researchers have proposed developing derivatives of kratom alkaloids like this compound to enhance δOR potency while minimizing off-target effects, potentially creating novel treatments for AUD with an improved therapeutic window. wustl.edunih.gov This area of research is still nascent, and further studies are needed to confirm these effects and elucidate the precise mechanisms involved. acs.org

Mechanistic Studies of Chemosensitization in Cancer Therapy

An intriguing and novel area of research is the potential role of this compound in cancer therapy as a chemosensitizer. biorxiv.orgnih.gov Chemosensitizers are compounds that make cancer cells more susceptible to the effects of chemotherapy drugs. nih.gov A 2021 study found that this compound, in combination with the chemotherapy drug cisplatin (B142131), significantly inhibited the proliferation and migration of nasopharyngeal carcinoma (NPC) cell lines. biorxiv.orgnih.gov Notably, this compound sensitized the cancer cells to cisplatin by more than four- to five-fold at certain concentrations. biorxiv.orgnih.gov This suggests that this compound could be developed as an adjunct therapy to overcome chemoresistance, a major obstacle in cancer treatment. nih.gov Future research must focus on the underlying mechanisms of this action and expand testing to in vivo models to validate its therapeutic applicability. biorxiv.orgnih.gov

Table 2: Chemosensitization Effect of this compound on Cisplatin in Nasopharyngeal Carcinoma (NPC) Cell Lines This table shows how different concentrations of this compound increased the sensitivity of two NPC cell lines (HK-1 and C666-1) to the chemotherapy drug Cisplatin, indicated by the fold increase in sensitization.

| Cell Line | This compound Concentration | Fold-Increase in Cisplatin Sensitization |

|---|---|---|

| HK-1 | 16 μM | > 3-fold |

| HK-1 | 32 μM | > 4-fold |

| C666-1 | 35 μM | > 4-fold |

| C666-1 | 45 μM | > 5-fold |

Data sourced from biorxiv.org.

Translational Research and Clinical Study Considerations (Pre-Clinical Phase)

Bridging the gap from promising preclinical findings to human clinical trials is a critical future step. researchgate.net Preclinical pharmacokinetic studies in rats have provided foundational data, showing this compound has an absolute oral bioavailability of 20.7% and a lower clearance rate compared to mitragynine, leading to higher systemic exposure. researchgate.netnih.gov

Metabolic studies across different species have also been conducted. nih.gov These studies are vital for selecting the appropriate animal models for further safety and efficacy testing, ensuring the metabolic pathways are as similar to humans as possible. nih.gov For instance, the metabolic half-life of this compound is much slower in human and dog hepatocytes compared to those of mice, rats, and monkeys, which is a key consideration for designing future in vivo studies. nih.govresearchgate.net Before human trials can be considered, more robust preclinical data on toxicology, dose-response relationships, and efficacy in validated animal models of pain and substance use disorders are required. nih.govresearchgate.net

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats This table outlines key pharmacokinetic metrics for this compound observed in male Sprague-Dawley rats.

| Pharmacokinetic Parameter | Value | Dosing |

|---|---|---|

| Clearance | 0.7 ± 0.2 L/hr/kg | 2.5 mg/kg (Intravenous) |

| Volume of Distribution | 6.2 ± 2.3 L/kg | 2.5 mg/kg (Intravenous) |

| Absolute Oral Bioavailability | 20.7% | 20 mg/kg (Oral) |

| Elimination Half-life | 2.6 - 5 hours | 20 mg/kg (Oral) |

Data sourced from wikipedia.orgnih.gov.

Table 4: In Vitro Metabolic Half-Life of this compound in Hepatocytes Across Species This table compares how quickly this compound is metabolized in the liver cells of different species. A shorter half-life indicates faster metabolism.

| Species | Metabolic Half-Life (t₁/₂) in Minutes |

|---|---|

| Cynomolgus Monkey | 6.6 ± 0.2 |

| Rat | 8.3 ± 1.1 |

| Mouse | 11.2 ± 0.7 |

| Human | 91.7 ± 12.8 |

| Dog | > 120 |

Data sourced from nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。